REACTION_CXSMILES
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[CH2:1]([NH:3][C:4]1([C:9]#[N:10])[CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:2].[H-].C([Al+]CC(C)C)C(C)C>>[NH2:10][CH2:9][C:4]1([NH:3][CH2:1][CH3:2])[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:1.2|
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Name
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|
Quantity
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7.5 g
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Type
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reactant
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Smiles
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C(C)NC1(CCCC1)C#N
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Name
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Quantity
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282.6 mL
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Type
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reactant
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Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This material was obtained in analogy to example 65 step a,
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Name
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Type
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Smiles
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NCC1(CCCC1)NCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |